GABA(C) Receptor Antagonist Potency: A Selective Competitive Profile Distinct from TPMPA
4-(Aminomethyl)-2,6-difluorophenol acts as a competitive antagonist at ρ1 GABA(C) receptors expressed in Xenopus oocytes with a KB of 75.5 μM (95% CI: 75.2–75.8 μM) [1]. In contrast, the widely used GABA(C) antagonist TPMPA exhibits a KB of 2.1 μM, making TPMPA ~36-fold more potent . The 4-aminomethyl compound shows 'little activity' at α1β2γ2 GABA(A) and GABA(B) receptors, whereas TPMPA displays measurable antagonist activity at GABA(A) receptors (KB = 320 μM) and weak agonist activity at GABA(B) receptors (EC50 ≈ 500 μM) [1].
| Evidence Dimension | GABA(C) receptor antagonist potency (KB) |
|---|---|
| Target Compound Data | 75.5 μM (ρ1 GABA(C)) |
| Comparator Or Baseline | TPMPA: 2.1 μM (ρ1 GABA(C)) |
| Quantified Difference | TPMPA is ~36-fold more potent |
| Conditions | Xenopus oocytes expressing human ρ1 GABA(C) receptors; two-electrode voltage clamp |
Why This Matters
For researchers requiring moderate GABA(C) antagonism without confounding activity at GABA(A)/GABA(B) receptors, the 4-aminomethyl compound offers a cleaner pharmacological profile.
- [1] Chebib M, Johnston GA, Mattsson JP, Rydström K, Nilsson K, Qiu J, Stevenson SH, Silverman RB. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists. Bioorg Med Chem Lett. 1999;9(21):3093-3098. View Source
